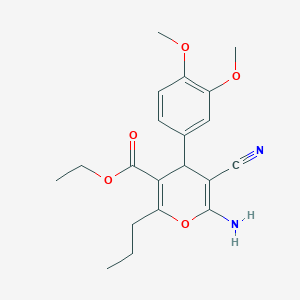
4-hydroxy-N'-(3-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a nitrobenzoyl group, and a carbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a mixture of nitric acid and sulfuric acid.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be introduced by reacting the nitrobenzoyl-quinoline intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline compound.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide: Unique due to its specific combination of functional groups.
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide derivatives: Similar compounds with slight modifications in the functional groups, leading to different biological activities.
Other quinoline derivatives: Compounds with a quinoline core but different substituents, such as chloroquine and quinine, which are known for their antimalarial properties.
Uniqueness
The uniqueness of 2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
304870-09-5 |
|---|---|
Molecular Formula |
C17H12N4O6 |
Molecular Weight |
368.3g/mol |
IUPAC Name |
4-hydroxy-N'-(3-nitrobenzoyl)-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12N4O6/c22-14-11-6-1-2-7-12(11)18-16(24)13(14)17(25)20-19-15(23)9-4-3-5-10(8-9)21(26)27/h1-8H,(H,19,23)(H,20,25)(H2,18,22,24) |
InChI Key |
CXCZBASUFALCKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Dodecanoylamino)-3-ethoxy-3-oxo-1-phenylpropyl] dodecanoate](/img/structure/B405594.png)
![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B405595.png)
![1-(4-Iodophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B405599.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-formyl-2-hydroxyphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B405601.png)
![Isopropyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B405605.png)
![N-(2-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B405609.png)



![N-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B405615.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B405617.png)
![4-(2,4-Dimethylphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B405618.png)
